(S)-4-(1-amino-3-hydroxypropyl)phenol

Description

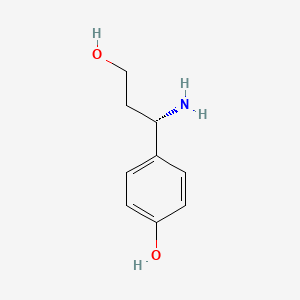

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-amino-3-hydroxypropyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJGNRBTXLWPQQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718850 | |

| Record name | 4-[(1S)-1-Amino-3-hydroxypropyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213129-23-7 | |

| Record name | 4-[(1S)-1-Amino-3-hydroxypropyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Isomeric Landscape

Elucidation of the (S)-Configuration and its Importance

The designation "(S)" in (S)-4-(1-amino-3-hydroxypropyl)phenol refers to the configuration at the chiral center, which is the carbon atom in the propyl chain bonded to the amino group. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign this configuration. In this case, the substituents on the chiral carbon are ranked by atomic number. The "(S)" configuration (from the Latin sinister, meaning left) indicates that when the lowest-priority substituent is pointing away from the viewer, the sequence of the remaining substituents from highest to lowest priority traces a counter-clockwise direction.

The importance of a specific stereoisomer, such as the (S)-configuration, is paramount in pharmacology. ijpsjournal.com The two enantiomers (mirror-image isomers) of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.gov One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. nih.gov This principle, known as stereoselectivity, is a cornerstone of modern drug development. nih.gov While specific studies on the biological importance of the (S)-configuration of 4-(1-amino-3-hydroxypropyl)phenol (B13593234) are scarce, in many analogous chiral amines and amino alcohols, a single enantiomer is often responsible for the desired therapeutic effect. ijpsjournal.comnih.gov

Regioisomeric and Enantiomeric Variants of Hydroxypropylaminophenols

The chemical structure of 4-(1-amino-3-hydroxypropyl)phenol allows for several isomeric forms, including regioisomers and enantiomers.

Regioisomers are compounds that have the same molecular formula but differ in the connectivity of their atoms. For hydroxypropylaminophenols, regioisomerism can arise from the different possible positions of the hydroxypropylamino group on the phenol (B47542) ring, or the different positions of the amino and hydroxyl groups on the propyl chain. For instance, the substituent could be at the ortho- (2-), meta- (3-), or para- (4-) position relative to the phenolic hydroxyl group. Furthermore, the amino and hydroxyl groups on the propyl chain can be at different carbons (e.g., 1-amino-3-hydroxypropyl vs. 2-amino-1-hydroxypropyl vs. 3-amino-1-hydroxypropyl).

Below is a data table illustrating some regioisomers of aminohydroxypropylphenol:

| Compound Name | Position of Substituent on Phenol Ring | Position of Amino and Hydroxyl Groups on Propyl Chain |

| 4-(1-amino-3-hydroxypropyl)phenol | para (4-) | 1-amino, 3-hydroxy |

| 3-(1-amino-3-hydroxypropyl)phenol | meta (3-) | 1-amino, 3-hydroxy |

| 2-(1-amino-3-hydroxypropyl)phenol | ortho (2-) | 1-amino, 3-hydroxy |

| 4-(2-amino-1-hydroxypropyl)phenol | para (4-) | 2-amino, 1-hydroxy |

| 4-(3-amino-1-hydroxypropyl)phenol | para (4-) | 3-amino, 1-hydroxy |

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Since this compound has a chiral center, it has an enantiomer, which is (R)-4-(1-amino-3-hydroxypropyl)phenol. These two molecules will have identical physical properties such as melting point and boiling point, but they will rotate plane-polarized light in opposite directions and interact differently with other chiral entities.

Chiral Purity and Enantioselective Control in Chemical Research

Ensuring the chiral purity of a single-enantiomer drug is a critical aspect of pharmaceutical manufacturing and quality control. nih.gov The presence of the unwanted enantiomer can reduce the efficacy of the drug or introduce undesirable side effects. Therefore, the development of enantioselective synthetic methods and analytical techniques for determining enantiomeric purity is a major focus of chemical research.

Enantioselective Synthesis: The synthesis of a specific enantiomer like this compound requires methods that can control the stereochemical outcome of the reaction. Common strategies include:

Chiral Pool Synthesis: Starting from a readily available and enantiomerically pure natural product.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. Biocatalysis, which employs enzymes, is a powerful tool in this area. For example, imine reductases (IREDs) can be used for the enantioselective synthesis of chiral amines.

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical course of the reaction.

Chiral Purity Analysis: Several analytical techniques are used to determine the enantiomeric purity of a chiral compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is one of the most common and effective methods. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. Other methods include gas chromatography (GC) on a chiral column and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

The table below summarizes common analytical methods for determining chiral purity.

| Analytical Method | Principle of Separation/Detection | Common Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Widely used for the separation and quantification of enantiomers in various samples. |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. | Analysis of amino acids and other volatile chiral compounds. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that have different NMR spectra. | Determination of enantiomeric excess in solution. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer. | Analysis of a wide range of chiral molecules, including pharmaceuticals. |

Synthetic Methodologies for S 4 1 Amino 3 Hydroxypropyl Phenol

Strategies for Carbon-Carbon Bond Formation in the Propyl Chain

The construction of the three-carbon chain attached to the phenol (B47542) ring is a critical step in the synthesis of (S)-4-(1-amino-3-hydroxypropyl)phenol. This is typically achieved through various carbon-carbon bond-forming reactions, followed by functional group manipulations.

Condensation Reactions and Amine Functionalization

A common approach to building the carbon backbone involves condensation reactions. For instance, a protected 4-hydroxybenzaldehyde (B117250) can undergo a condensation reaction, such as a Henry reaction with a nitroalkane, to introduce a two-carbon fragment. Subsequent reduction of the nitro group and the newly formed double bond, followed by further functionalization, can lead to the desired propyl chain with an amino group.

Alternatively, Friedel-Crafts acylation of a protected phenol with a suitable three-carbon acylating agent can establish the carbon skeleton. The resulting ketone can then be converted to the amine via methods like reductive amination.

Another strategy involves the reaction of 4-aminophenol (B1666318) with acrylic acid derivatives. For example, the reaction of 4-aminophenol with methyl acrylate (B77674) can yield N-(4-hydroxyphenyl)-β-alanine methyl ester. mdpi.com This intermediate can then be further elaborated to the target molecule.

Application of Modern Organic Synthesis Techniques

Modern synthetic methods offer efficient ways to construct the propyl chain. Cross-coupling reactions, such as the Heck or Suzuki coupling, can be employed to attach a three-carbon unit to a protected 4-halophenol. For example, a protected 4-bromophenol (B116583) could be coupled with an allylboronic ester in a Suzuki reaction. Subsequent hydroboration-oxidation and amination steps would then yield the desired product.

Stereoselective Synthesis Approaches for the (S)-Configuration

Achieving the correct stereochemistry at the C1 position is paramount. Several strategies are employed to ensure the formation of the (S)-enantiomer with high purity.

Chiral Auxiliary-Mediated Transformations

One established method for controlling stereochemistry is the use of a chiral auxiliary. nih.gov A prochiral starting material is temporarily attached to a chiral molecule, which then directs the stereochemical outcome of a subsequent reaction. For example, a ketone precursor to the target molecule can be reacted with a chiral hydrazine (B178648) to form a chiral hydrazone. Diastereoselective reduction of the C=N bond, followed by removal of the auxiliary, would yield the desired chiral amine. Evans oxazolidinones are another class of widely used chiral auxiliaries that can be employed in stereoselective alkylation or aldol (B89426) reactions to set the desired stereocenter. nih.gov

Asymmetric Catalysis in Amino Alcohol Construction

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity.

Asymmetric Hydrogenation: A key approach involves the asymmetric hydrogenation of a prochiral ketone precursor. researchgate.net This is typically achieved using a transition metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. For instance, the asymmetric transfer hydrogenation of a suitable β-amino ketone can produce the corresponding (S)-γ-amino alcohol with high enantiomeric excess. researchgate.net

Asymmetric Reductive Amination: Another powerful technique is the asymmetric reductive amination of a ketone. This can be catalyzed by enzymes or chiral metal complexes, directly converting a keto group to a chiral amine.

A summary of representative catalytic systems for asymmetric hydrogenation is presented below:

| Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru/Rh/Ir with chiral tetraaza ligands | β-amino ketones | (S)-γ-amino alcohols | up to >99% | researchgate.net |

| Pd/C | β-hydroxy enamines | syn-1,3-amino alcohols | moderate to excellent | nih.gov |

Biocatalytic Pathways (e.g., Transaminase-mediated synthesis)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines and alcohols. researchgate.net

Transaminases (TAs): ω-Transaminases are particularly valuable as they can catalyze the asymmetric amination of a ketone to produce a chiral amine with excellent enantioselectivity. For the synthesis of this compound, a suitable ketoreductase could first reduce a diketone precursor to a chiral hydroxy ketone, which is then aminated by an (S)-selective transaminase. The choice of the amine donor is crucial for driving the reaction equilibrium.

Ketoreductases (KREDs): Chiral alcohols can be prepared with high enantiopurity through the asymmetric reduction of prochiral ketones using ketoreductases. This enzymatic reduction can be coupled with a transaminase reaction in a chemoenzymatic cascade to produce the desired amino alcohol. Multi-step biocatalytic strategies, sometimes involving a cascade of multiple enzymes in a one-pot synthesis, have been developed for the synthesis of chiral amino alcohols. researchgate.netucl.ac.uk

The combination of a transketolase and a transaminase in a de novo designed pathway within a whole-cell biocatalyst has been shown to produce chiral amino alcohols from simple achiral starting materials. ucl.ac.uk

A representative biocatalytic cascade could involve the following steps:

| Enzyme | Reaction | Substrate | Product | Reference |

| Transketolase | Asymmetric C-C bond formation | Hydroxypyruvate, Glycolaldehyde | L-Erythrulose | mdpi.com |

| ω-Transaminase | Asymmetric amination | L-Erythrulose | (2S,3R)-2-amino-1,3,4-butanetriol | mdpi.com |

Protection and Deprotection Group Chemistry for Functional Selectivity

The synthesis of this compound involves the management of three distinct functional groups: a primary amino group, a primary hydroxyl group, and a phenolic hydroxyl group. To achieve the desired chemical transformations without unintended side reactions, a robust protecting group strategy is essential. This strategy often relies on the principle of orthogonal protection, where different protecting groups can be removed under specific and non-interfering conditions. nih.govresearchgate.net

The primary amino group is commonly protected as a carbamate (B1207046). The tert-butoxycarbonyl (Boc) group is a frequent choice due to its ease of introduction and its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). researchgate.net Another common protecting group for amines is the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acids but cleaved by bases like piperidine. researchgate.net

The primary and phenolic hydroxyl groups can be protected as ethers or silyl (B83357) ethers. Benzyl (B1604629) (Bn) ethers are a common choice for protecting hydroxyl groups, and they can be removed by hydrogenolysis. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are also widely used and offer varying degrees of stability, typically being removed by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Table 1: Common Protecting Groups for the Synthesis of this compound

| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| Amino | Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 20% Piperidine in Dimethylformamide (DMF) |

| Hydroxyl (Primary) | tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF) |

| Hydroxyl (Primary) | Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C |

| Hydroxyl (Phenolic) | Benzyl | Bn | Benzyl bromide (BnBr), K₂CO₃ | H₂, Pd/C |

Multi-step Reaction Pathway Design and Optimization

A plausible and efficient multi-step synthesis of this compound can be designed starting from the readily available and chiral amino acid, L-tyrosine. This approach has the significant advantage of starting with the desired stereochemistry at the C1 position of the propyl side chain. A general retrosynthetic analysis would involve the reduction of the carboxylic acid functionality of a suitably protected tyrosine derivative.

A forward synthetic pathway based on this strategy would be as follows:

Protection of L-Tyrosine: The synthesis would commence with the protection of the amino and phenolic hydroxyl groups of L-tyrosine. The amino group can be protected with a Boc group using di-tert-butyl dicarbonate. The phenolic hydroxyl group can be protected as a benzyl ether using benzyl bromide in the presence of a mild base. This results in the formation of N-Boc-O-benzyl-L-tyrosine.

Esterification: To facilitate the subsequent reduction, the carboxylic acid is typically converted to an ester, for example, a methyl or ethyl ester, through Fischer esterification using the corresponding alcohol and a catalytic amount of acid.

Reduction of the Ester: The ester group is then selectively reduced to a primary alcohol. This can be achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or more potent reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical to avoid the cleavage of other protecting groups.

Deprotection: The final step involves the removal of the protecting groups. If a benzyl ether was used for the phenol, a single step of catalytic hydrogenation (H₂ over Pd/C) can simultaneously remove the benzyl ether and potentially the Boc group if conditions are harsh enough, although typically acidic conditions are used for Boc removal. A two-step deprotection might involve initial hydrogenolysis to remove the benzyl group, followed by treatment with an acid like TFA to remove the Boc group, yielding the final product, this compound.

Table 2: Illustrative Multi-step Reaction Pathway

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Protection | (Boc)₂O, NaOH(aq); then BnBr, K₂CO₃ | N-Boc-O-benzyl-L-tyrosine |

| 2 | Esterification | CH₃OH, H₂SO₄ (cat.) | N-Boc-O-benzyl-L-tyrosine methyl ester |

| 3 | Reduction | NaBH₄, CaCl₂ | (S)-N-Boc-2-amino-3-(4-(benzyloxy)phenyl)propan-1-ol |

| 4 | Deprotection | H₂, 10% Pd/C; then TFA/DCM | This compound |

This table outlines a hypothetical but chemically sound pathway. The optimization of each step would involve screening of solvents, temperatures, reaction times, and catalysts to maximize yield and purity.

Advanced Spectroscopic and Chromatographic Analytical Characterization in Research

Elucidation of Structural Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (S)-4-(1-amino-3-hydroxypropyl)phenol. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural data.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the phenol (B47542) ring typically appear as a set of doublets in the downfield region (approx. 6.7-7.1 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.com The protons of the propyl side chain would include a multiplet for the methine proton attached to the amino group (CH-NH₂), and distinct multiplets for the two methylene (B1212753) groups (CH₂ and CH₂-OH). The protons of the amino (-NH₂) and hydroxyl (-OH) groups are also observable and may appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Predicted data for a closely related isomer shows characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a significantly downfield shift (approx. 155 ppm). np-mrd.orgchemicalbook.com The carbons of the propyl side chain are expected in the aliphatic region of the spectrum. np-mrd.org

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-[(2s)-2-amino-3-hydroxypropyl]phenol (Note: Data for a closely related isomer used for illustrative purposes)

| Atom Number | Predicted Chemical Shift (ppm) |

| C1 (C-O) | 155.90 |

| C2/C6 (Aromatic CH) | 129.80 |

| C3/C5 (Aromatic CH) | 116.30 |

| C4 (Aromatic C) | 130.50 |

| C7 (CH-NH₂) | 54.10 |

| C8 (CH₂) | 40.60 |

| C9 (CH₂-OH) | 65.90 |

| Data sourced from NP-MRD. np-mrd.org |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish definitive connectivity. A COSY spectrum would reveal correlations between adjacent protons, confirming the sequence of protons in the propyl chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both the ¹H and ¹³C signals. mdpi.com

Determining the absolute configuration of a chiral molecule like this compound by NMR requires a chiral environment. This is often achieved using chiral shift reagents (CSRs). fiveable.me These are typically paramagnetic lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), which can reversibly bind to Lewis basic sites in the analyte molecule, such as the amino and hydroxyl groups. libretexts.orgresearchgate.net

When the chiral shift reagent complexes with a racemic mixture of the analyte, it forms two transient diastereomeric complexes. harvard.edu Since diastereomers have different physical properties, their corresponding protons exhibit different chemical shifts in the NMR spectrum. libretexts.org This results in the splitting of signals that were identical for the two enantiomers in the absence of the CSR. By comparing the spectrum of the (S)-enantiomer in the presence of the CSR to that of a racemic mixture, its stereochemical purity can be confirmed. While this technique is powerful, achieving useful separation of signals may require careful optimization of the reagent, concentration, and temperature. harvard.edu An alternative approach involves using a chiral derivatizing agent, such as Mosher's acid, to create stable diastereomers that can be readily distinguished by standard NMR. wordpress.com

Chromatographic Purity Assessment and Quantification Methodologies

Chromatography is the primary method for separating this compound from impurities, quantifying its concentration, and determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analyzing and purifying this compound.

Analytical HPLC: For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common method. Due to its polar nature, the compound can be separated on a C18 stationary phase. A typical mobile phase would consist of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid). sielc.comsielc.com The buffer helps to control the ionization state of the amino group and ensure good peak shape. Detection is often performed using a UV detector, as the phenol group contains a chromophore, or a mass spectrometer (LC-MS) for greater sensitivity and structural confirmation. mdpi.com Method validation for a related compound, 4-amino-3-nitrophenol, demonstrated good linearity and precision using a C18 column with an acetonitrile/acetate (B1210297) buffer mobile phase.

Preparative HPLC: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. This is crucial for obtaining high-purity material for research and reference standards. The method is scalable and can be used for the isolation of the target compound from reaction mixtures or impurities. sielc.com

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity and low volatility, due to the presence of hydroxyl and amino functional groups, would lead to poor chromatographic performance and thermal decomposition in the hot injector port. thermofisher.com

To make the compound suitable for GC analysis, a derivatization step is required to convert the polar functional groups into less polar, more volatile ones. nih.gov The most common methods are:

Silylation: This reaction replaces the active hydrogens on the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. thermofisher.comresearchgate.net

Acylation: This involves reacting the analyte with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form stable, volatile acetylated derivatives. libretexts.orgoup.com

Once derivatized, the compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). irjet.net GC-MS provides both quantitative data and mass spectra that confirm the identity of the derivatized analyte. oup.comirjet.net The analysis of other aminophenols has been successfully performed using GC after a two-step derivatization process involving both acetylation and trifluoroacetylation, demonstrating the viability of this approach. oup.comoup.com

Table 2: Illustrative GC Conditions for Analysis of Derivatized Aminophenols

| Parameter | Condition | Source |

| Column | HP-5 (5% Ph Me Silicone) or similar | ingentaconnect.com |

| Injector Temp | 250 - 280 °C | irjet.netingentaconnect.com |

| Oven Program | Initial hold at 60-70°C, ramp at 10°C/min to 150-240°C | irjet.netingentaconnect.com |

| Detector | FID or MS | irjet.netingentaconnect.com |

| Carrier Gas | Helium or Nitrogen | oup.comingentaconnect.com |

| Note: Conditions are generalized from methods for related aminophenols and would require optimization for the specific derivative of this compound. |

To determine the enantiomeric excess (e.e.) of this compound, chiral chromatography is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz

The selection of the CSP is critical for achieving separation. yakhak.org For a compound containing both amine and alcohol functional groups, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with chiral selectors made from derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OJ, Chiralpak® IA) are widely used. yakhak.orgresearchgate.net They can operate in normal-phase (e.g., hexane/isopropanol) or reversed-phase modes and separate a broad range of chiral compounds based on interactions like hydrogen bonding and dipole-dipole interactions. csfarmacie.czresearchgate.net

Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin (e.g., CHIROBIOTIC® T) are particularly effective for separating underivatized amino acids and amino alcohols in reversed-phase or polar ionic modes. sigmaaldrich.comsigmaaldrich.com

Crown Ether CSPs: These are specifically designed for the separation of primary amino compounds. nih.govnih.gov

The separation relies on the "three-point interaction" model, where stable, transient diastereomeric complexes are formed between the analyte enantiomers and the CSP. csfarmacie.cz The difference in the stability of these complexes results in different retention times, allowing for the quantification of each enantiomer and the calculation of the enantiomeric excess.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure by analyzing the fragments produced from the parent molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the analyte solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. researchgate.net

For this compound, which contains a basic amino group, analysis is typically performed in positive ion mode. The amino group is readily protonated, resulting in the formation of a protonated molecule, denoted as [M+H]⁺. The theoretical exact mass of the neutral molecule (M) is 167.0946 g/mol . Therefore, the expected m/z value for the protonated molecule in a high-resolution mass spectrum would be approximately 168.1024.

Depending on the solvent system and the presence of salts, other adduct ions may also be observed. For instance, the formation of sodium [M+Na]⁺ or potassium [M+K]⁺ adducts is common. These adducts would appear at m/z values corresponding to the molecular weight of the compound plus the mass of the respective cation.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 168.1024 |

| [M+Na]⁺ | 190.0844 |

| [M+K]⁺ | 206.0583 |

Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration and resolution.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, the ion of interest (in this case, the protonated molecule [M+H]⁺ of this compound) is selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions, which are then analyzed in the second stage of the mass spectrometer. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the compound.

For protonated this compound, the following fragmentation pathways are likely:

Loss of Water (H₂O): The presence of a hydroxyl group makes the neutral loss of a water molecule a highly probable fragmentation pathway. This would result in a fragment ion with an m/z of 150.0918 ([M+H-H₂O]⁺).

Loss of Ammonia (B1221849) (NH₃): Cleavage of the carbon-nitrogen bond can lead to the loss of ammonia from the protonated amino group. This would produce a fragment ion at an m/z of 151.0759 ([M+H-NH₃]⁺).

Cleavage of the Propyl Side Chain: Fragmentation can also occur along the propyl side chain. For instance, cleavage between the carbon bearing the amino group and the adjacent benzylic carbon could lead to the formation of a benzylic cation.

The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment. By carefully analyzing the masses and structures of these fragments, the connectivity of the atoms in the original molecule can be confirmed.

Table 2: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 168.1024)

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 150.0918 | H₂O | Ion resulting from dehydration |

| 151.0759 | NH₃ | Ion resulting from loss of ammonia |

| 107.0497 | C₃H₈NO | p-hydroxybenzyl cation |

| 77.0391 | C₄H₁₀NO₂ | Phenyl cation |

Note: The fragmentation pattern is predictive and based on the analysis of structurally related compounds. The actual observed fragments and their relative intensities may vary.

Investigation of Chemical Reactivity and Functional Group Transformations

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for electrophilic aromatic substitution and reactions typical of phenols, such as ether and ester formation. Its reactivity is influenced by the other functional groups present in the molecule.

Alkylation and Acylation Reactions

The phenolic hydroxyl group can undergo both alkylation to form ethers and acylation to form esters. However, achieving selectivity can be challenging due to the presence of the nucleophilic primary amine.

Alkylation: Direct O-alkylation of the phenolic hydroxyl group requires careful selection of reagents and conditions to avoid competitive N-alkylation of the more nucleophilic amine. A common strategy for selective O-alkylation of aminophenols involves the initial protection of the amino group. Following the protection step, the phenolic hydroxyl can be alkylated using an alkyl halide in the presence of a base. A patent describes the O-alkylation of phenolic compounds using dimethyl carbonate as the alkylating agent with a cesium carbonate base at elevated temperatures (170-200 °C). google.com

Acylation: Similar to alkylation, the acylation of the phenolic hydroxyl group must compete with the primary amine. Chemoselective O-acylation can be achieved under acidic conditions. In an acidic medium, the amino group is protonated, which suppresses its nucleophilicity and prevents amide formation. beilstein-journals.org This allows the phenolic hydroxyl group to react with an acylating agent. For instance, L-tyrosine has been selectively O-acylated using various acyl chlorides in ethyl acetate (B1210297) acidified with perchloric acid (HClO₄). beilstein-journals.org Another study reported the facile modification of the phenolic hydroxyl group of tyrosine with polyhalogenated quinones under physiological conditions, leading to quinone-O-tyrosine conjugates. nih.gov

Table 1: Examples of Phenolic Hydroxyl Group Reactions This table is illustrative, based on reactions of the closely related compound, tyrosine.

| Reaction Type | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl Chlorides (e.g., Valeryl Chloride) | Ethyl Acetate, HClO₄, Reflux | O-Acyl-L-tyrosine | beilstein-journals.org |

| Alkylation | Dimethyl Carbonate | Cesium Carbonate, 170-200 °C | O-Methylated Phenol (B47542) | google.com |

| Modification | Tetrafluoro-1,4-benzoquinone | Physiological Conditions | Fluoroquinone-O-tyrosine Conjugate | nih.gov |

Oxidation Pathways and Phenolic Coupling

The electron-rich phenol ring is susceptible to oxidation, which can lead to the formation of radicals and subsequent coupling reactions. The oxidation of tyrosine, a closely related amino acid, has been studied extensively and provides insight into the potential pathways for (S)-tyrosinol.

One-electron oxidation of the phenol group generates a phenoxyl radical. nih.govnih.gov This reactive intermediate can then undergo several transformations. A primary pathway is the dimerization of two phenoxyl radicals to form a stable, C-C-linked biphenol, known as dityrosine (B1219331) in the case of tyrosine oxidation. nih.govresearchgate.netresearchgate.net This oxidative coupling can be initiated by various reagents, including enzymes like horseradish peroxidase, chemical oxidants such as potassium hexacyanoferrate(III), or through photocatalysis. researchgate.netnih.gov The dimerization can be effectively inhibited by radical scavengers like cysteine. nih.gov

Another significant oxidation product is formed through hydroxylation of the aromatic ring, leading to 3,4-dihydroxy-l-phenylalanine (DOPA) from tyrosine. researchgate.netnih.govresearchgate.net The reaction of phenolic compounds with peroxynitrite can also lead to both hydroxylated and nitrated products. nih.gov

Reactions of the Primary Amine Moiety

The primary amine in (S)-tyrosinol is a potent nucleophile and a key site for modifications such as acylation, alkylation, and the formation of imines, which are precursors to various heterocyclic systems.

Acylation, Alkylation, and Reductive Amination

Acylation: The primary amine is readily acylated to form amides. N-hydroxysuccinimide (NHS) esters are common and efficient reagents for this purpose. nih.govresearchgate.net While highly selective for primary amines, using a large excess of the NHS ester can lead to side reactions, including the acylation of hydroxyl groups. nih.govresearchgate.net However, these ester linkages can often be selectively hydrolyzed, for instance by heating in a water bath, leaving the more stable amide bond intact. nih.govresearchgate.net

Alkylation: Direct alkylation of the primary amine with alkyl halides is often difficult to control, frequently resulting in a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, because the nucleophilicity of the amine increases with each alkylation. usf.edumasterorganicchemistry.com Selective mono-alkylation methods have been developed, such as using cesium hydroxide (B78521) as a base or employing a competitive deprotonation/protonation strategy where the more basic secondary amine product remains protonated and unreactive. rsc.orgorganic-chemistry.org

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.org This two-step, often one-pot, process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate. harvard.edumasterorganicchemistry.com This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. harvard.edu This method effectively avoids the problem of overalkylation. harvard.edu

Table 2: Examples of Reductive Amination Starting Materials

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| Primary Amine | Aldehyde (e.g., Benzaldehyde) | NaBH₃CN | Secondary Amine | harvard.edu |

| Primary Amine | Ketone (e.g., Acetone) | NaBH(OAc)₃ | Secondary Amine | wikipedia.org |

| Primary Amine | Formaldehyde (B43269) | Sodium Triacetoxyborohydride | Tertiary Amine (via Dimethylation) | nih.gov |

| Secondary Amine | Aldehyde (e.g., Acetaldehyde) | H₂/Catalyst | Tertiary Amine | wikipedia.org |

Formation of Imines and Heterocyclic Structures

Imine Formation: The reaction between the primary amine of (S)-tyrosinol and a carbonyl compound (aldehyde or ketone) readily forms an imine (a compound containing a C=N double bond). masterorganicchemistry.comyoutube.com This condensation reaction is typically reversible and involves the elimination of a water molecule. youtube.com The reaction can be driven to completion by removing water from the reaction mixture and is often catalyzed by acid. masterorganicchemistry.com

Heterocycle Synthesis: Imines are valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds. jmchemsci.com The 1,3-amino alcohol structure of (S)-tyrosinol makes it a suitable precursor for the synthesis of various heterocycles. jmchemsci.com For example, the imine can act as a component in cycloaddition reactions, such as the Povarov reaction (an aza-Diels-Alder reaction), to generate quinoline (B57606) derivatives. Condensation reactions with appropriate bifunctional reagents can lead to a wide array of heterocyclic rings like oxazoles, thiazolidines, and triazolidines. jmchemsci.combeilstein-journals.org

Transformations Involving the Hydroxyl Group on the Propyl Chain

The propyl chain of (S)-tyrosinol contains a primary hydroxyl group, which exhibits reactivity characteristic of primary alcohols.

This hydroxyl group can be oxidized. The oxidation of primary alcohols typically yields aldehydes under controlled conditions, or carboxylic acids upon further oxidation. libretexts.orgwikipedia.org Common oxidizing agents used for this transformation in a laboratory setting include potassium dichromate (K₂Cr₂O₇) acidified with sulfuric acid, or pyridinium (B92312) chlorochromate (PCC) for a more controlled oxidation to the aldehyde stage. chemguide.co.ukyoutube.com

For substitution reactions, the hydroxyl group is a poor leaving group. It must first be converted into a better leaving group. jackwestin.com This can be accomplished by protonation with a strong acid (like HBr or HCl), which allows for subsequent SN2 reaction to form the corresponding alkyl halide. youtube.comyoutube.com Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively. jackwestin.com These sulfonate esters are excellent leaving groups for nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can also be used to convert the primary alcohol to an alkyl chloride or alkyl bromide. youtube.comyoutube.com

Esterification and Etherification

The presence of two hydroxyl groups and an amino group in (S)-4-(1-amino-3-hydroxypropyl)phenol presents a significant challenge for selective esterification and etherification. The relative reactivity of these groups is highly dependent on the reaction conditions.

Esterification:

The formation of ester prodrugs from parent drugs containing alcohol or phenol functionalities is a common strategy to enhance their lipophilicity and improve membrane permeability. scirp.org In the case of this compound, both the phenolic and primary hydroxyl groups can undergo esterification.

Chemoselectivity: The amino group, being the most nucleophilic site under neutral or basic conditions, would readily react with acylating agents, leading to N-acylation. To achieve selective O-acylation, the amino group is typically protonated under acidic conditions, rendering it non-nucleophilic. semanticscholar.org This strategy has been successfully employed for the O-acylation of hydroxyamino acids. semanticscholar.org The phenolic hydroxyl is generally more acidic than the primary alcohol and can be selectively deprotonated with a mild base to facilitate its reaction with an acylating agent.

Regioselectivity: The selective esterification of either the phenolic or the primary alcohol can be achieved by employing protecting group strategies or by exploiting the inherent reactivity differences. For instance, the phenolic hydroxyl can be selectively acylated in the presence of a primary alcohol under specific conditions.

Representative Reaction for O-Acylation of a Related Compound:

| Reactant | Reagent | Product | Conditions | Yield |

| Hydroxyamino Acid | Acyl Chloride | O-Acylhydroxyamino Acid | Anhydrous Trifluoroacetic Acid (CF3CO2H) | Moderate to Good |

Etherification:

Etherification of this compound can also be directed to either the phenolic or the primary hydroxyl group. The Williamson ether synthesis is a common method, involving the deprotonation of the hydroxyl group to form an alkoxide or phenoxide, followed by reaction with an alkyl halide.

Chemoselectivity: Similar to esterification, the amino group must be protected or protonated to prevent N-alkylation. Selective O-alkylation of aminophenols has been achieved by first protecting the amino group, for example, by forming an imine with benzaldehyde (B42025). pharmaguideline.com

Regioselectivity: The phenolic hydroxyl is more acidic and can be selectively deprotonated with a weaker base compared to the primary alcohol, allowing for regioselective etherification at the phenol position. To achieve etherification at the primary alcohol, the phenolic hydroxyl would typically need to be protected first.

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol in the side chain of this compound can be oxidized to an aldehyde or a carboxylic acid. The metabolic pathways of structurally related β-blockers, such as propranolol, involve the oxidation of the side chain. pharmaguideline.comnih.gov

Oxidation to Aldehydes: The partial oxidation of the primary alcohol to an aldehyde requires the use of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), can be used to oxidize the primary alcohol directly to a carboxylic acid. The metabolism of some β-blockers results in the formation of acidic metabolites through side-chain oxidation. pharmaguideline.com For instance, the metabolism of esmolol, which contains an ester moiety, leads to a carboxylic acid metabolite. mdpi.com

Representative Oxidation Reactions of Primary Alcohols:

| Reactant | Reagent | Product |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium Permanganate (KMnO4) | Carboxylic Acid |

Regioselectivity and Chemoselectivity in Multi-functionalized Systems

The successful synthesis of derivatives of this compound hinges on the principles of regioselectivity and chemoselectivity. The presence of multiple reactive sites necessitates a strategic approach to functional group manipulation.

Protecting Groups: The use of protecting groups is a cornerstone strategy. The amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an imine to allow for selective reactions at the hydroxyl groups. Similarly, one hydroxyl group can be protected to enable a specific transformation at the other.

Reaction Condition Optimization: The choice of reagents, solvents, temperature, and pH can significantly influence the selectivity of a reaction. For example, acid-catalyzed reactions can protonate the amine, favoring reactions at the hydroxyl groups. semanticscholar.org The use of specific catalysts can also direct a reaction to a particular functional group. chemrxiv.orgchemrxiv.org

Inherent Reactivity: The intrinsic differences in the pKa and nucleophilicity of the functional groups can be exploited. The phenolic hydroxyl is more acidic than the primary alcohol, and the amino group is generally the most nucleophilic site under neutral conditions.

The synthesis of complex molecules like labetalol, which has multiple stereocenters and functional groups, underscores the importance of stereoselective and regioselective control in synthetic strategies. nih.gov While direct literature on the extensive synthetic transformations of this compound is limited, the established principles of organic synthesis and the data from closely related compounds provide a robust framework for predicting and controlling its chemical reactivity.

Computational and Theoretical Chemistry Studies

Molecular Conformation and Stereoisomeric Stability Analysis

The biological activity and physical properties of (S)-4-(1-amino-3-hydroxypropyl)phenol are intrinsically linked to its three-dimensional conformation. The molecule possesses a flexible propyl chain attached to a rigid phenol (B47542) ring, with two chiral centers implied by the (S)-configuration at the C1 position of the propyl chain. Computational methods, such as molecular mechanics and Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify its most stable conformers.

Conformational analysis of related phenolic compounds has been successfully carried out using methods like the B3LYP functional with a cc-pVTZ basis set to map potential energy surfaces and locate minimum energy structures. researchgate.net For this compound, the key degrees of freedom are the torsion angles along the C-C and C-O bonds of the hydroxypropyl-amino side chain. Intramolecular hydrogen bonding is a critical factor in determining the most stable conformations. Potential hydrogen bonds can form between the hydroxyl group, the amino group, and the phenolic oxygen, leading to more compact, cyclic-like structures. The stability of these conformers is a balance between the favorable energy of hydrogen bonding and the steric strain introduced by the conformation.

Studies on similar flavonoids and phenolic compounds have shown that the presence and orientation of hydroxyl groups significantly influence the conformational landscape. nih.govresearchgate.net For this compound, the relative stability of its stereoisomers (e.g., the (R)-enantiomer and diastereomers) can also be assessed. DFT calculations can predict the ground-state energies of each stereoisomer, providing insight into their thermodynamic stability. The energy differences, though often small, can be critical for understanding enantioselective synthesis and biological recognition.

Table 1: Predicted Torsion Angles and Relative Energies for Key Conformers of this compound (Hypothetical Data) This table is a hypothetical representation of data that would be generated from a computational conformational analysis.

| Conformer ID | Torsion Angle 1 (O-C-C-N) | Torsion Angle 2 (C-C-N-H) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| Conf-1 | 60° | 180° | OH···N | 0.00 |

| Conf-2 | 180° | 60° | None | 1.52 |

| Conf-3 | -60° | 180° | Phenolic OH···N | 0.89 |

| Conf-4 | 180° | 180° | None | 2.10 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly DFT, are essential for describing the electronic structure of this compound. These calculations provide information on molecular orbitals, charge distribution, and reactivity indices.

A DFT study on aminophenol isomers using the B3LYP theory level with the 6-31G* basis set has provided insights into their stability and reactivity. researchgate.net For this compound, similar calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and more reactive.

The distribution of these frontier orbitals is also informative. The HOMO is typically located on the electron-rich phenol ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO distribution highlights potential sites for nucleophilic attack. Analysis of the electrostatic potential map reveals the distribution of charge, identifying electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential) regions of the molecule. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions. indexcopernicus.com

Table 2: Calculated Electronic Properties for Aminophenol Analogues (Illustrative Data) Data derived from studies on related aminophenol structures. researchgate.netimist.ma

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -5.10 eV | Indicates electron-donating ability |

| LUMO Energy | -0.25 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.85 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Reaction Mechanism Predictions for Synthetic Pathways

Theoretical chemistry can be used to model and predict the reaction mechanisms for synthesizing this compound. A common synthetic route to β-amino alcohols involves the ring-opening of an epoxide by an amine. researchgate.netrroij.com In this case, the synthesis could involve the reaction of 4-aminophenol (B1666318) with a chiral glycidyl (B131873) derivative (e.g., (S)-glycidol or an equivalent) or the reaction of an amine with an epoxide derived from 4-allylphenol.

Computational modeling of this reaction can elucidate the transition state structures and calculate the activation energies for different pathways. jsynthchem.com The ring-opening of an epoxide by an amine like 4-aminophenol can proceed via an SN2 mechanism. mdpi.com Theoretical studies can confirm the regioselectivity of the nucleophilic attack—whether the amine attacks the more or less substituted carbon of the epoxide ring—by comparing the activation barriers for both possibilities. The stereochemistry of the product is also determined by this mechanism, which typically proceeds with an inversion of configuration at the attacked carbon center. DFT calculations can model the role of catalysts, such as Lewis acids or bases, which are often used to facilitate the ring-opening reaction, by showing how they lower the activation energy barrier. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling for Analogues

While specific docking studies for this compound are not widely published, extensive research exists on its analogues, particularly other 4-aminophenol derivatives. semanticscholar.orgnih.govmdpi.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. tcsedsystem.edu This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding ligand-protein interactions at a molecular level.

Studies on 4-aminophenol-based Schiff bases and oxadiazole hybrids have demonstrated their potential to interact with various biological targets, including DNA and enzymes like MAP kinase. semanticscholar.orgmdpi.com In these studies, docking simulations reveal the specific interactions that stabilize the ligand-protein complex. Key interactions often include:

Hydrogen Bonding: The phenolic hydroxyl group and the amino group of the aminophenol core are potent hydrogen bond donors and acceptors. mdpi.com

π-π Stacking: The aromatic phenol ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding pocket. nih.gov

Hydrophobic Interactions: The propyl chain and the aromatic ring contribute to hydrophobic interactions with nonpolar regions of the binding site.

These interaction patterns, identified through docking of analogues, provide a valuable framework for predicting how this compound might bind to various protein targets. The specific stereochemistry of the (S)-enantiomer can be crucial for achieving a precise fit within a chiral binding pocket, often resulting in different binding affinities and biological activities compared to its (R)-enantiomer. The use of interaction fingerprints can further help in systematically comparing the binding modes of different analogues. researchgate.netmdpi.com

Table 3: Summary of Molecular Docking Interactions for 4-Aminophenol Analogues with Protein Targets This table summarizes findings from various docking studies on analogues. semanticscholar.orgnih.govresearchgate.net

| Analogue Type | Protein Target | Key Interacting Residues (Example) | Primary Interactions Observed | Docking Score (kcal/mol, Example) |

| Oxadiazole Hybrid | MAP Kinase p38 | LYS53, MET109 | Hydrogen Bonding, π-π Stacking | -7.06 |

| Schiff Base | DNA | DC A9, DT B20 | Hydrogen Bonding, Intercalation | N/A |

| Urea Derivative | Cyclooxygenase-2 (COX-2) | PHE205, TYR348 | Hydrogen Bonding, Hydrophobic | -85.16 |

Derivatization and Exploration of Analogues As Chemical Scaffolds

Synthesis of Substituted Phenol (B47542) Derivatives

The aromatic ring of the phenol moiety is a key target for derivatization, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. Classical and modern synthetic methods can be employed to achieve regioselective functionalization.

Electrophilic aromatic substitution is a fundamental strategy for modifying the phenol ring. Given that the hydroxyl group is an activating, ortho, para-directing group, substitutions are expected to occur at the positions adjacent (ortho) to the hydroxyl group, as the para position is already occupied by the amino-hydroxypropyl side chain.

Common derivatization strategies include:

Halogenation: The phenol ring can be selectively chlorinated at the ortho-position using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), often catalyzed by a low concentration of an ammonium (B1175870) salt. nih.gov

Hydroxylation: Ortho-hydroxylation of phenolic compounds can be achieved using ruthenium catalysts, such as [RuCl₂(p-cymene)]₂, with an oxidant like iodylbenzene diacetate (PhI(TFA)₂), particularly on phenolic carbamate (B1207046) derivatives. nih.gov

Aminomethylation (Mannich Reaction): The Mannich reaction introduces an aminomethyl group onto the phenol ring, typically at the ortho-position. nih.gov This reaction involves treating the phenol with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine). google.com The resulting ortho-aminomethylated hydroxyaromatic compounds can be further converted to ortho-methylated derivatives via catalytic hydrogenation. google.com

Oxidative Cyclization: Advanced synthetic strategies can use the phenol ring as part of a larger ring system. Oxidative intramolecular cyclization of phenol derivatives can form complex polycyclic compounds. nih.gov For instance, an appropriately substituted isoquinolin-7-ol can undergo oxidative cyclization at the ortho-position of the phenol to form a benzo[de] researchgate.netresearchgate.net-naphthyridine ring system, a reaction that can be promoted by hypervalent iodine reagents like phenyliodine diacetate (PIDA). nih.gov

The following table summarizes selected methods for phenol ring substitution applicable to a 4-substituted phenol scaffold.

| Substitution Type | Reagent(s) | Position | Reference |

| Chlorination | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), Ammonium salt catalyst | ortho | nih.gov |

| Hydroxylation | [RuCl₂(p-cymene)]₂, PhI(TFA)₂ | ortho | nih.gov |

| Aminomethylation | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | ortho | nih.govgoogle.com |

| Oxidative Cyclization | Phenyliodine diacetate (PIDA) | ortho | nih.gov |

Modifications of the Amino and Hydroxyl Groups

The side chain of (S)-4-(1-amino-3-hydroxypropyl)phenol contains both a primary amine and a secondary alcohol, each offering distinct opportunities for derivatization. A significant challenge is the selective modification of one functional group in the presence of others, including the phenolic hydroxyl.

Modification of the Amino Group:

The primary amino group is a potent nucleophile and can be readily modified through several common reactions:

N-Acylation: The amino group can be acylated to form amides. This is a widely used transformation, famously employed in the synthesis of paracetamol from 4-aminophenol (B1666318) using acetic anhydride (B1165640). rsc.orgaber.ac.uk Other acylating agents like ketene (B1206846) can also be used. google.com The reaction typically proceeds selectively at the more nucleophilic amino group over the phenolic hydroxyl under controlled conditions. aber.ac.ukgoogle.com

N-Alkylation: Direct alkylation of the amino group can be complicated by the potential for O-alkylation and the formation of di-alkylated products. google.com Selective mono-N-alkylation is often achieved through indirect methods. One common strategy is reductive amination, which involves the condensation of the amine with an aldehyde to form an imine, followed by reduction with an agent like sodium borohydride (B1222165) in a one-pot reaction. umich.eduresearchgate.net This method provides good yields of N-alkylated products. umich.edu

Schiff Base Formation: Condensation of the primary amine with various aldehydes yields imines, also known as Schiff bases. mdpi.com This reaction is typically performed by stirring the 4-aminophenol precursor with the desired aldehyde in a suitable solvent. mdpi.com

Modification of the Hydroxyl Groups:

The molecule contains two hydroxyl groups: a phenolic one on the ring and a secondary alcoholic one on the side chain. Selective modification requires careful choice of reagents and reaction conditions.

O-Alkylation of Phenolic Hydroxyl: The selective alkylation of the phenolic hydroxyl group in the presence of an amine generally requires protection of the amino group first. umich.eduresearchgate.net A common method involves condensing the aminophenol with benzaldehyde (B42025) to protect the amine as an N-benzylidene imine. umich.edu The phenolic hydroxyl can then be alkylated using an alkyl halide and a base like potassium carbonate (K₂CO₃). umich.eduthieme-connect.de Finally, the imine is hydrolyzed to restore the free amino group, yielding the O-alkylated aminophenol derivative. umich.eduresearchgate.net

Acylation of Hydroxyl Groups: While N-acylation is often preferred, O-acylation can also occur. Extending reaction times during acetylation with acetic anhydride can lead to the formation of diacetylated derivatives, where both the amino and hydroxyl groups are modified. rsc.org In the case of this compound, selective acylation of the secondary alcohol over the phenolic hydroxyl would present a synthetic challenge, potentially requiring orthogonal protecting group strategies. nih.gov

The table below outlines common derivatization reactions for the amino and hydroxyl groups based on studies of related aminophenol compounds.

| Functional Group | Reaction Type | Reagent(s) | Resulting Moiety | Reference |

| Amino | N-Acylation | Acetic Anhydride or Ketene | Amide | rsc.orggoogle.com |

| Amino | N-Alkylation | Aldehyde, Sodium Borohydride | Secondary Amine | umich.eduresearchgate.net |

| Amino | Schiff Base Formation | Aldehyde | Imine | mdpi.com |

| Phenolic Hydroxyl | O-Alkylation | 1. Benzaldehyde (protection) 2. Alkyl Halide, K₂CO₃ 3. Hydrolysis | Ether | umich.eduresearchgate.net |

| Amino & Hydroxyl | Di-acylation | Acetic Anhydride (extended time) | Amide and Ester | rsc.orgrsc.org |

Exploration of Structural Analogs with Modified Alkyl Linkers

1,3-amino alcohols and their phenol analogs are recognized as valuable precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.net Depending on the reagents and reaction conditions, the amino-hydroxypropyl chain can be induced to cyclize, forming four- to eight-membered rings. researchgate.net

Strategies for modifying the linker include:

Incorporation into Heterocycles: The 1,3-amino alcohol unit is a key synthon for building diverse N,O,S-heterocycles. For example, reactions can be designed to form 1,3-oxazinanes, pyrrolidines, or quinolines, effectively embedding the original linker into a more complex and rigid cyclic scaffold. researchgate.net

Functional Group Introduction: The linker itself can be modified. For instance, analogues based on 4-aminophenylacetic acid have been synthesized where the linker is a shorter, functionalized ethyl group bearing a carboxylic acid. researchgate.net

Chain Length Variation: The synthesis of analogues with different chain lengths (e.g., amino-hydroxyethyl or amino-hydroxybutyl) would require starting from different building blocks. For example, the synthesis of fluorenones, which involves the cyclization of 2-(aminomethyl)biphenyls, demonstrates how the nature of the linker is predetermined by the initial synthetic design starting from building blocks like benzonitriles or benzaldehydes. beilstein-journals.org

Linker Atom Substitution: In more complex systems, atoms within a linker can be substituted. While not directly demonstrated on this scaffold, research on other molecules shows the replacement of a linker -NH- group with a methylene (B1212753) (-CH₂-), oxygen, or sulfur atom to explore the role of that specific atom. This principle could be applied to create novel analogues of this compound.

The following table summarizes conceptual approaches for modifying the alkyl linker to create structural analogs.

| Modification Strategy | Conceptual Approach | Resulting Structure | Reference |

| Cyclization | Intramolecular reactions targeting the amino and hydroxyl groups. | Heterocyclic rings (e.g., 1,3-oxazinanes, pyrrolidines). | researchgate.net |

| Functionalization | Synthesis from precursors with functionalized side chains. | Linkers containing carboxylic acids, amides, etc. | researchgate.net |

| Chain Length Variation | Utilize different starting materials in a multi-step synthesis. | Homologues with ethyl, butyl, or other alkyl chains. | beilstein-journals.org |

| Linker Atom Replacement | Redesign of the synthetic route to incorporate different atoms. | Ether, thioether, or all-carbon linkers. | --- |

Biochemical Interaction Modalities and Pathways in Model Systems

Enzyme-Substrate Relationships (General Theoretical Framework)

The interaction of (S)-4-(1-amino-3-hydroxypropyl)phenol with enzymes can be conceptualized through established principles of enzyme-substrate binding. The compound's functional groups—hydroxyl, amino, and phenyl—are key determinants of its potential to act as a substrate, inhibitor, or modulator of enzymatic activity.

The binding of a substrate to an enzyme's active site is a highly specific process driven by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. fiveable.me The stereochemistry of this compound, specifically the (S)-configuration at the chiral center, would be critical in determining the precise fit and orientation within an enzyme's active site.

Key Interaction Points for Enzyme Binding:

| Functional Group | Potential Interaction Type with Enzyme Active Site |

| Phenolic Hydroxyl Group | Hydrogen bond donor and acceptor. |

| Alkyl Hydroxyl Group | Hydrogen bond donor and acceptor. |

| Amino Group | Hydrogen bond donor; can be protonated to form an ammonium (B1175870) ion, enabling ionic interactions. |

| Phenyl Ring | Hydrophobic (van der Waals) interactions with nonpolar amino acid residues. |

Theoretically, enzymes that metabolize small phenolic or amino-containing compounds could interact with this compound. For instance, monoamine oxidases (MAOs) or catechol-O-methyltransferases (COMTs) are classes of enzymes that act on structurally related neurotransmitters. The phenol (B47542) ring and amino group are critical for recognition by such enzymes.

Furthermore, the amino group could be a target for post-translational modifications, such as carbamylation, where carbon dioxide binds to a neutral amine group. wikipedia.org This type of modification is observed in various proteins. wikipedia.org

Receptor Binding Profile Analysis (General Theoretical Framework for Amino Alcohol Phenols)

Amino alcohol phenols are a structural class known to interact with various receptors, particularly those in the central nervous system. The general framework for their receptor binding involves a combination of interactions that stabilize the ligand-receptor complex and induce a conformational change in the receptor, leading to a biological response. fiveable.me

The binding of amino alcohol phenols to receptors like G-protein coupled receptors (GPCRs) often involves specific "message-address" components, where certain parts of the molecule are essential for binding affinity (the "message") and others for receptor selectivity (the "address"). nih.gov For this compound, the phenol and amino groups are likely crucial "address" components for receptor recognition. nih.gov

Theoretical Receptor Interaction Profile:

| Structural Feature | Potential Receptor Interaction | Consequence |

| Phenolic Hydroxyl Group | Hydrogen bonding with polar residues in the receptor's binding pocket. | Anchoring the ligand and contributing to binding affinity. |

| Amino Group (protonated) | Ionic bonding with acidic amino acid residues (e.g., aspartate, glutamate). | Key interaction for affinity and potentially selectivity. |

| Phenyl Ring | π-π stacking or hydrophobic interactions with aromatic or nonpolar residues. | Orienting the ligand within the binding site. |

| Alcohol Hydroxyl Group | Hydrogen bonding, potentially influencing the conformation of the bound ligand. | Fine-tuning the binding affinity and efficacy. |

The spatial arrangement of these functional groups is critical. The distance and orientation between the phenyl ring, the hydroxyl group, and the amino group will dictate which receptor subtypes the compound can bind to with high affinity.

Modulation of Biochemical Signaling Pathways (Conceptual, not specific outcomes)

The binding of a ligand like this compound to a receptor can initiate or modulate intracellular signaling cascades. Without discussing specific outcomes, the conceptual framework for this modulation involves the propagation of a signal from the cell surface to intracellular effectors.

Upon binding to a GPCR, for example, the receptor undergoes a conformational change that allows it to activate intracellular G-proteins. fiveable.me This activation typically involves the exchange of GDP for GTP on the G-protein α-subunit. The activated G-protein subunits can then dissociate and interact with downstream effector proteins, such as adenylyl cyclase or phospholipase C. These effectors, in turn, generate second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

These second messengers then activate protein kinases, such as Protein Kinase A (PKA) or Protein Kinase C (PKC). nih.gov Kinases are enzymes that phosphorylate other proteins, leading to a cascade of phosphorylation events that ultimately alter cellular function. The specific pathways modulated would depend on the receptor subtype to which this compound binds and the complement of signaling proteins present in the cell.

Interactions with Macromolecular Structures (e.g., protein binding studies)

Beyond enzymes and receptors, this compound has the potential to interact with other macromolecular structures, such as plasma proteins. The binding of phenolic compounds to plasma proteins like human serum albumin (HSA) is a well-studied phenomenon. nih.gov This binding is typically reversible and driven by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

The number and position of hydroxyl groups on the aromatic ring can influence the binding affinity of phenolic compounds to HSA. nih.gov The presence of the hydroxyl group on the phenyl ring of this compound suggests it could engage in such interactions.

Potential Interactions with Macromolecules:

| Macromolecule | Potential Binding Site/Mechanism | Significance |

| Human Serum Albumin (HSA) | Hydrophobic pockets and polar residues. Binding is influenced by the phenolic hydroxyl group. nih.gov | Affects the bioavailability and distribution of the compound in a biological system. |

| Other Proteins | Alcohol-binding sites, often involving hydrogen bonding with tyrosine or histidine residues and van der Waals interactions. nih.gov | Modulation of protein function through allosteric effects. |

The interaction with proteins can be conceptualized as the alcohol moiety acting as a "molecular lubricant," where the binding energy facilitates or stabilizes functional state transitions in the protein. nih.gov This can occur through hydrogen bonding of the hydroxyl group and van der Waals interactions of the alkyl chain. nih.gov

Future Research Directions for Amino Alcohol Phenols

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in drug development, as different stereoisomers of a chiral molecule can exhibit varied physiological properties. nih.gov While classical methods for synthesizing chiral vicinal amino alcohols exist, they often suffer from limitations such as substrate specificity or the need for multi-step processes, which increases costs. westlake.edu.cnrsc.org Consequently, a significant future direction is the development of more efficient, modular, and general stereoselective synthetic routes.

Recent breakthroughs have introduced several promising strategies. For example, a chromium-catalyzed asymmetric cross-coupling reaction between readily available aldehydes and imines has been developed, providing a new pathway to high-value chiral β-amino alcohols. westlake.edu.cn Similarly, electrocatalytic decarboxylative transformations using serine-derived chiral carboxylic acids offer a streamlined, modular, and general approach to producing enantiopure amino alcohols. nih.gov Another innovative technique is the use of a radical relay chaperone, which enables the enantioselective and regioselective C-H amination of alcohols to form the desired β-amino alcohol structure. nih.gov

Biocatalysis presents another rapidly advancing frontier. Engineered enzymes, such as amine dehydrogenases (AmDHs) and d-fructose-6-phosphate aldolase (B8822740) (FSA) variants, are being employed for the asymmetric synthesis of chiral amino alcohols and polyols. frontiersin.orgnih.gov These enzymatic methods offer high stereoselectivity under mild reaction conditions. frontiersin.orgmdpi.comnih.gov The development of enzyme cascades, combining multiple biocatalytic steps without intermediate isolation, further enhances the efficiency of these synthetic routes. nih.govrsc.org

Future work will likely focus on expanding the substrate scope of these novel catalytic systems, improving their efficiency, and scaling them for industrial application. The development of stereodivergent strategies, which allow access to all possible stereoisomers of a product from common starting materials, is also a key objective. nih.gov

Table 1: Comparison of Modern Stereoselective Synthetic Methodologies for Amino Alcohols

| Methodology | Key Features | Advantages | Challenges/Limitations | Reference(s) |

|---|---|---|---|---|

| Cr-Catalyzed Asymmetric Cross-Coupling | Uses aldehydes and imines as starting materials with a radical polar crossover strategy. | Modular synthesis from accessible materials; provides a new pathway for amino alcohol frameworks. | Achieving both chemical and stereochemical selectivity can be challenging. | westlake.edu.cn |

| Electrocatalytic Decarboxylation | Employs a serine-derived chiral carboxylic acid for stereoselective transformations. | Modular, general, and simplifies complex synthetic pathways; scalable in flow reactions. | Relies on specific chiral starting materials. | nih.gov |

| Radical Relay C-H Amination | An alcohol is transiently converted to an imidate radical that undergoes intramolecular H-atom transfer (HAT). | Bypasses the need for chiral pool precursors; enables access to previously difficult-to-synthesize β-amino alcohols. | Requires a multi-catalytic system (photocatalyst and chiral copper catalyst). | nih.gov |

| Biocatalysis (e.g., Engineered AmDHs) | Uses engineered enzymes for asymmetric reductive amination of hydroxy ketones. | High stereoselectivity (>99% ee); mild reaction conditions; uses ammonia (B1221849) as the amino donor. | Enzyme activity and stability may need optimization for industrial scale. | frontiersin.orgnih.gov |

| Cu-Catalyzed Hydrofunctionalization | Sequential copper-hydride-catalyzed hydrosilylation and hydroamination of enals/enones. | Stereodivergent approach providing access to all possible stereoisomers; high chemo-, regio-, and enantioselectivity. | Requires careful catalyst control to achieve desired stereoisomer. | nih.gov |

| Reduction of N-sulfinyl β-amino ketones | Stereoselective reduction using reagents like LiBHEt3 to produce syn- or anti-1,3-amino alcohols. | Provides access to both syn- and anti-diastereomers with high selectivity. | Methodology applied in formal syntheses of natural products. | researchgate.netnih.govfigshare.com |

Advanced Spectroscopic Characterization Techniques for Complex Systems

The unambiguous determination of the three-dimensional structure, including the absolute configuration of stereocenters, is a critical step in chemical research. For complex molecules like amino alcohol phenols, this requires a suite of advanced spectroscopic and analytical techniques.